

Unveiling the Spectroscopic Signature of Yuanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yuanamide	
Cat. No.:	B15584988	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yuanamide**, a protoberberine alkaloid isolated from the genus Corydalis. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its characterization, and a conceptual workflow for its spectroscopic analysis.

Executive Summary

Yuanamide, with the systematic name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]isoquinolin-8-one, is a natural product of significant interest. Its structural elucidation relies heavily on modern spectroscopic techniques. This guide compiles and presents the key spectroscopic data that define its molecular architecture. The information is derived from the seminal work on its isolation and characterization, providing a foundational dataset for its identification and further investigation.

Spectroscopic Data of Yuanamide

The structural confirmation of **Yuanamide** is established through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for Yuanamide

(CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.75	S	
H-4	6.63	S	-
H-12	6.80	s	-
Η-5α	4.30	m	-
Η-5β	2.90	m	-
Η-6α	3.15	m	-
Н-6β	2.80	m	-
H-13a	4.85	d	12.0
2-OMe	3.88	S	_
3-OMe	3.85	S	-
9-OMe	3.92	S	-
10-OMe	3.90	S	-
13-Me	2.10	S	

Table 2: ¹³C NMR Spectroscopic Data for Yuanamide (CDCl₃)

Carbon	Chemical Shift (δ, ppm)
C-1	108.5
C-2	148.2
C-3	147.8
C-4	110.2
C-4a	128.5
C-5	47.5
C-6	28.8
C-8	162.5
C-8a	129.8
C-9	149.5
C-10	151.2
C-11	122.0
C-12	105.8
C-12a	125.6
C-13	135.5
C-13a	60.2
2-OMe	56.1
3-OMe	56.0
9-OMe	56.2
10-OMe	61.5
13-Me	18.2

Table 3: Mass Spectrometry Data for Yuanamide

Technique	lonization Mode	m/z (Observed)	Molecular Formula	Ion Type
High-Resolution Mass Spectrometry (HRMS)	ESI+	382.1651	C22H24NO5	[M+H] ⁺

Experimental Protocols

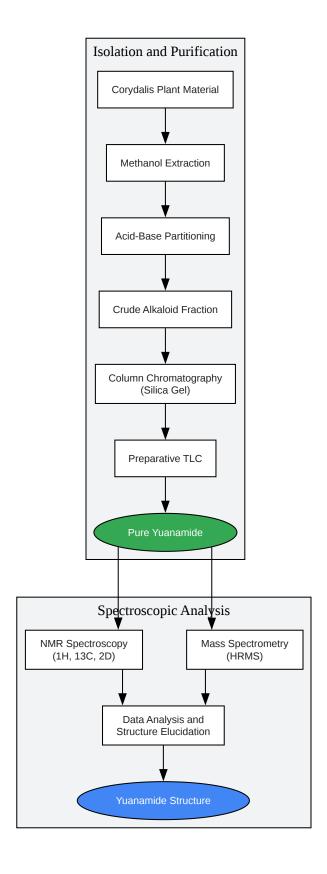
The spectroscopic data presented above were obtained following established methodologies for the isolation and characterization of alkaloids from natural sources.

Isolation of Yuanamide

The isolation of **Yuanamide** is typically achieved from the methanolic extract of the dried, powdered plant material of a Corydalis species. The general procedure involves:

- Extraction: The plant material is exhaustively extracted with methanol at room temperature.
 The resulting extract is then concentrated under reduced pressure.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
 the alkaloidal fraction. The extract is dissolved in a dilute acid solution (e.g., 5% HCl) and
 washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic
 components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and
 extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to yield the crude
 alkaloid mixture.
- Chromatographic Purification: The crude alkaloid mixture is further purified using a
 combination of chromatographic techniques. This typically involves column chromatography
 over silica gel with a gradient elution system (e.g., chloroform-methanol mixtures of
 increasing polarity), followed by preparative thin-layer chromatography (pTLC) to yield the
 pure Yuanamide.

Spectroscopic Analysis



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired on a timeof-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in the positive ion mode. This allows for the accurate determination of the molecular formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Yuanamide**.

Click to download full resolution via product page

Fig. 1: General workflow for the isolation and spectroscopic characterization of **Yuanamide**.

This comprehensive guide provides the essential spectroscopic data and procedural outlines necessary for the identification and further study of **Yuanamide**. The detailed NMR and MS data serve as a benchmark for researchers, while the experimental protocols offer a practical framework for its isolation and analysis.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Yuanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15584988#spectroscopic-data-of-yuanamide-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com